molecular formula C7H6Cl3N3 B13695200 1-(3,4,5-Trichlorophenyl)guanidine

1-(3,4,5-Trichlorophenyl)guanidine

Cat. No.: B13695200
M. Wt: 238.5 g/mol
InChI Key: IURKUCAZQFRGML-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(3,4,5-Trichlorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods often employ metal-catalyzed guanidylation or the use of cyanamides that react with derivatized amines .

Chemical Reactions Analysis

1-(3,4,5-Trichlorophenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-(3,4,5-Trichlorophenyl)guanidine can be compared to other guanidine derivatives such as:

The uniqueness of this compound lies in its specific structural properties and the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C7H6Cl3N3

Molecular Weight

238.5 g/mol

IUPAC Name

2-(3,4,5-trichlorophenyl)guanidine

InChI

InChI=1S/C7H6Cl3N3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13)

InChI Key

IURKUCAZQFRGML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N=C(N)N

Origin of Product

United States

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